Cas no 1448076-05-8 (N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

N-2-(1H-ピロール-1-イル)エチル-5H,6H,7H-ピラゾロ[3,2-b][1,3]オキサジン-2-カルボキサミドは、複素環化合物の一種であり、ピラゾロオキサジン骨格とピロール基を有する特異な構造を特徴とします。この化合物は、医薬品中間体や有機合成における重要なビルディングブロックとしての潜在性を有しています。特に、その剛直な骨格構造と多様な官能基の導入可能性から、生物活性化合物の設計において高い有用性が期待されます。また、分子内に複数のヘテロ原子を含むため、標的タンパク質との特異的相互作用が可能であり、創薬研究におけるリード化合物としての適性を有しています。

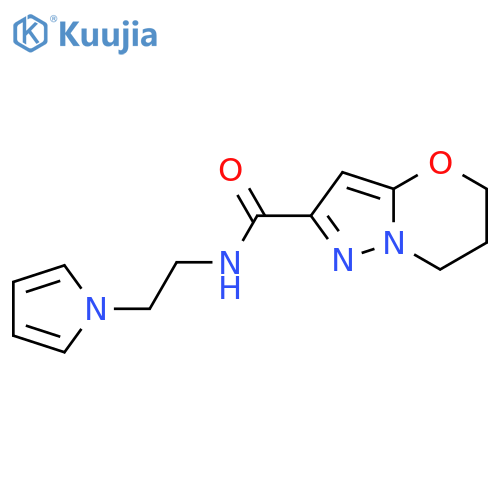

1448076-05-8 structure

商品名:N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide

N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide

- N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

- N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- F6211-0385

- AKOS024539198

- 1448076-05-8

-

- インチ: 1S/C13H16N4O2/c18-13(14-4-8-16-5-1-2-6-16)11-10-12-17(15-11)7-3-9-19-12/h1-2,5-6,10H,3-4,7-9H2,(H,14,18)

- InChIKey: VPPKJENAAQTTMV-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C(NCCN3C=CC=C3)=O)=NN2CCC1

計算された属性

- せいみつぶんしりょう: 260.12732577g/mol

- どういたいしつりょう: 260.12732577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6211-0385-3mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-4mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-15mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-10mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-1mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-30mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-40mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-10μmol |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-25mg |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6211-0385-20μmol |

N-[2-(1H-pyrrol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide |

1448076-05-8 | 20μmol |

$79.0 | 2023-09-09 |

N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1448076-05-8 (N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量